molecular formula C19H16N2O6S B352494 4-((5-((4-(Methoxycarbonyl)phenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid CAS No. 1009605-37-1

4-((5-((4-(Methoxycarbonyl)phenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

Cat. No.: B352494
CAS No.: 1009605-37-1
M. Wt: 400.4g/mol
InChI Key: MZEAFMIIERKYMQ-UHFFFAOYSA-N
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Description

The compound “4-((5-((4-(Methoxycarbonyl)phenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves esterification of dicarboxylic acids . The process typically involves stirring the reactants at room temperature for several hours, followed by concentration under reduced pressure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “4-[4-(methoxycarbonyl)phenyl]benzoic acid”, have been reported . It has a density of 1.2±0.1 g/cm³, a boiling point of 439.3±38.0 °C at 760 mmHg, and a flash point of 167.1±20.3 °C .

Safety and Hazards

The safety and hazards of a similar compound, “4-(Methoxycarbonyl)phenylboronic Acid”, have been reported . It is known to cause skin irritation and serious eye irritation. Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Properties

IUPAC Name

4-[[5-(4-methoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-27-18(25)13-6-8-14(9-7-13)20-15-16(22)21(19(26)28-15)10-11-2-4-12(5-3-11)17(23)24/h2-9,15,20H,10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEAFMIIERKYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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